Glycolonitrile

Descripción general

Descripción

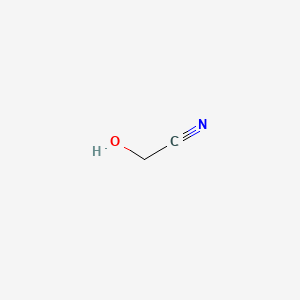

Glycolonitrile (HOCH₂CN), also known as hydroxyacetonitrile, is a simple organic nitrile with significant prebiotic relevance. It is synthesized via the reaction of formaldehyde (H₂CO) and hydrogen cyanide (HCN) under near-neutral pH conditions . Detected in the interstellar medium (ISM), particularly in star-forming regions like IRAS 16293-2422 B and Sagittarius B2(N), this compound is a key intermediate in prebiotic pathways, contributing to the formation of glycine, adenine, and ribonucleotide precursors . Its industrial applications include the production of ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid . However, its polymerization under alkaline conditions and toxicity due to cyanide release necessitate careful handling .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glycolonitrile is typically synthesized by reacting formaldehyde with hydrogen cyanide in an aqueous medium. The reaction is carried out at near-neutral pH with small amounts of catalytic base to facilitate the process. The formaldehyde feed stream is often pre-heated to decompose polymeric impurities into monomeric formaldehyde before reacting with hydrogen cyanide .

Industrial Production Methods: In industrial settings, this compound is produced by reacting formaldehyde and hydrogen cyanide in a controlled environment to ensure high purity. The process involves maintaining the reaction mixture at low temperatures to prevent the formation of unwanted by-products. The resulting this compound solution is then purified through distillation and extraction techniques to obtain a high-purity product .

Análisis De Reacciones Químicas

Glycine Formation

Glycolonitrile reacts with ammonia (NH₃) to form aminoacetonitrile (H₂NCH₂CN), which hydrolyzes to glycine (H₂NCH₂CO₂H) :

Free energy analysis reveals this pathway is thermodynamically favored (ΔG < 0) . Competing reactions include:

-

Cyclodimerization : Forms 4-amino-2-hydroxymethyloxazole under low-temperature conditions .

-

Hydrolysis to glycolic acid : Catalyzed by nitrilases or strong acids .

Reaction Energetics

Key Gibbs free energy changes (ΔG, kcal/mol) for select reactions :

| Reaction | ΔG (gas) | ΔG (solution) |

|---|---|---|

| HCN + H₂O → CH₃NO | +14.3 | +17.0 |

| CH₂O + NH₃ → CH₅NO | -12.0 | -14.1 |

| HOCH₂CN → oligomers | -9.4 | -9.0 |

Oligomerization and Polymerization

This compound undergoes spontaneous oligomerization under neutral aqueous conditions:

-

Dimerization : Forms 5-membered rings (e.g., oxazoles) kinetically, while open-chain esters/amides are thermodynamically stable .

-

Trimerization : Yields glyoxal (OCHCHO) via intramolecular rearrangements, bypassing glycolamide intermediates .

Key pathways :

Astrophysical Formation Mechanisms

This compound is detected in the interstellar medium (ISM), forming via:

Radical–Radical Reactions

Radical–Molecule Reactions

Surface Reactions on Icy Grains

Prebiotic and Geochemical Relevance

In Archean hydrospheres, this compound:

Aplicaciones Científicas De Investigación

Chemical Synthesis

Glycolonitrile as a Building Block

this compound serves as an essential intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in numerous chemical reactions, making it valuable in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs). For instance, it has been utilized in synthesizing glycine derivatives and other amino acids, crucial for drug development .

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Nucleophilic Addition | Amino Acids | |

| Cyclization | Heterocycles | |

| Polymerization | Polymeric Materials |

Prebiotic Chemistry

Formation of Biological Molecules

Recent studies indicate that this compound plays a significant role in prebiotic chemistry, particularly in the formation of nucleic acids. It is theorized that this compound can form from reactions involving formaldehyde and hydrogen cyanide on icy grain surfaces in space. This pathway is critical to understanding the origins of life and the synthesis of complex biological molecules .

Case Study: Detection in Space

The first detection of this compound in the interstellar medium was reported by astronomers using the ALMA telescope. This discovery supports theories regarding the chemical pathways that could lead to the formation of life-essential molecules under extraterrestrial conditions .

Environmental Applications

Biodegradation Studies

this compound's potential for biodegradation has garnered attention in environmental science. Research indicates that it can be broken down by specific microbial strains, which may offer insights into bioremediation strategies for contaminated environments .

Table 2: Microbial Strains Capable of Degrading this compound

Industrial Applications

Reactive Extraction Processes

In industrial settings, this compound is used as a solvent and reagent in various extraction processes. For example, it has been applied in the reactive extraction of glycolic acid from hydrolysates, showcasing its utility in separation technologies .

Mecanismo De Acción

Glycolonitrile is part of the cyanohydrin family, which includes compounds like acetone cyanohydrin and benzaldehyde cyanohydrin. Compared to these compounds, this compound is unique due to its simple structure and its role as a precursor in prebiotic chemistry .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Glycolaldehyde (HOCH₂CHO)

- Structure and Role : Glycolaldehyde, a sugar-related diol, shares structural similarity with glycolonitrile but replaces the nitrile (-CN) group with an aldehyde (-CHO). It is a direct precursor to ribose in RNA synthesis .

- Abundance : Glycolaldehyde is at least an order of magnitude more abundant than this compound in the ISM (e.g., ~3×10⁻¹⁰ in G+0.693-0.027), ruling out this compound as its primary precursor in space .

- Formation Pathways: Unlike this compound, which forms via gas-phase radical reactions (e.g., OH + CH₂CN) or on icy grain mantles, glycolaldehyde arises from grain-surface hydrogenation of CO or gas-phase reactions involving methanol .

Cyanamide (NH₂CN) and Cyanomethanimine (HNCHCN)

- Structure and Reactivity: Cyanamide contains an amino group (-NH₂) adjacent to a nitrile, while cyanomethanimine is an unsaturated nitrile with an imine group. Both are hydrogen-poor compared to this compound.

- Environmental Dependence: Cyanamide and cyanomethanimine dominate in turbulent regions with high cosmic-ray ionization rates (e.g., Galactic Center clouds), whereas this compound forms in protostellar environments where dust-grain chemistry and thermal sublimation prevail .

- Prebiotic Roles: Cyanamide acts as a condensing agent in peptide synthesis, while cyanomethanimine is a precursor to adenine. This compound, in contrast, directly participates in HCN oligomerization and glycine formation .

Glyceronitrile (HOCH₂CH₂CN)

- Detection and Structure : Glyceronitrile, a three-carbon analog of this compound, was detected alongside this compound in post-fire plant regeneration studies. Its extended carbon chain allows for more complex reaction pathways .

- Reactivity : Unlike this compound, glyceronitrile decomposes to release cyanide, stimulating seed germination in ecosystems. Its interstellar detection remains unconfirmed, highlighting this compound’s unique prominence in astrochemistry .

Methyl Isocyanate (CH₃NCO)

- Isomeric Relationship: Methyl isocyanate is a structural isomer of this compound, rearranging the same atoms (C₂H₃NO) into an isocyanate group (-NCO). Detected in IRAS 16293-2422 B, it demonstrates the ISM’s capacity to produce diverse organics .

- Divergent Reactivity: While this compound forms sugars and nucleobases, methyl isocyanate may contribute to peptide synthesis, underscoring the functional versatility of C₂H₃NO isomers .

Data Tables

Table 1: Comparative Properties of this compound and Similar Compounds

Table 2: Prebiotic Roles and Reaction Pathways

Research Findings and Implications

This compound’s unique chemistry bridges interstellar and terrestrial prebiotic processes. Its detection in protostellar regions (e.g., IRAS 16293-2422 B) highlights the role of dust-grain synthesis and thermal sublimation , while its lower abundance compared to glycolaldehyde suggests environmental constraints on its utility in space . Contrasting with cyanamide and cyanomethanimine, this compound’s hydrogen-rich structure enables distinct pathways to life’s building blocks, validated by laboratory simulations of UV-driven reduction to glycoaldehyde . Future studies should prioritize detecting its isomers (e.g., HOCHCNH, OCH₂CN) to map the full scope of prebiotic nitrile chemistry .

Actividad Biológica

Glycolonitrile, a nitrile compound derived from the reaction of hydrogen cyanide and formaldehyde, has garnered attention in various biological and biochemical studies due to its potential applications in bioproduction and enzymatic reactions. This article explores the biological activity of this compound, focusing on its hydrolysis by microbial systems, its role in the bioproduction of glycolic acid, and its implications in organic synthesis.

This compound (C₂H₃N) is characterized by its simple structure, consisting of a hydroxymethyl group (-CH₂OH) and a cyano group (-CN). The synthesis typically involves the reaction of formaldehyde with hydrogen cyanide under controlled conditions, yielding a product that can be purified through various methods including NMR spectroscopy to assess purity levels .

Hydrolysis and Microbial Activity

Microbial Hydrolysis:

Research indicates that this compound can be effectively hydrolyzed by microbial nitrilase systems. A notable study demonstrated that resting cells of a newly isolated bacterial strain, Alcaligenes sp. ECU0401, could hydrolyze this compound with a yield of 94.1% over 36 hours at a concentration of 50 micromolar . This process is significant for biotechnological applications, particularly in converting nitriles to more useful carboxylic acids.

Table 1: Hydrolysis Yield of this compound by Microbial Systems

| Microbial Strain | Initial Concentration (µM) | Yield (%) | Time (h) |

|---|---|---|---|

| Alcaligenes sp. ECU0401 | 50 | 94.1 | 36 |

Bioproduction of Glycolic Acid

This compound serves as a precursor for the bioproduction of glycolic acid, a valuable compound in cosmetic and pharmaceutical applications. The hydrolysis process not only provides glycolic acid but also demonstrates the efficiency of microbial systems in biotransformation processes. The ability to convert this compound into glycolic acid highlights its significance in sustainable chemical production .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, focusing on its enzymatic interactions and potential toxicity:

-

Enzymatic Reactions :

- This compound undergoes enzymatic transformation via nitrilases, which catalyze the hydrolysis reaction efficiently. The kinetics of these reactions have been studied to optimize conditions for maximum yield.

-

Toxicity Assessments :

- In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. While some findings suggest low toxicity at certain concentrations, further research is needed to fully understand its safety profile.

- Organic Synthesis Applications :

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of glycolonitrile while minimizing its decomposition?

this compound is synthesized via the reaction of formaldehyde and hydrogen cyanide at near-neutral pH with catalytic base . To mitigate decomposition into toxic formaldehyde and hydrogen cyanide, maintain pH <7.0 to avoid alkaline conditions that trigger polymerization. Use stabilizers (e.g., acidic buffers) and monitor reaction kinetics via real-time spectroscopic methods (e.g., FTIR) to detect early decomposition .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound requires strict containment due to its rapid decomposition into hazardous gases. Use closed systems with fume hoods, wear nitrile gloves, eye protection, and gas detectors. Store solutions in acid-stabilized conditions (pH <7.0) and avoid contact with bases or heat sources . Emergency protocols should include neutralization with activated charcoal and immediate medical attention for exposure .

Q. What spectroscopic methods are recommended for characterizing this compound’s decomposition products?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are effective for identifying formaldehyde and hydrogen cyanide in decomposition mixtures. Infrared spectroscopy (IR) can track real-time changes in functional groups (e.g., C≡N stretch at ~2250 cm⁻¹) .

Q. What are the key considerations in stabilizing this compound solutions to prevent polymerization during experiments?

Stabilization involves maintaining pH <7.0 with acetic acid or phosphate buffers. Avoid exposure to amines or nucleophiles that accelerate polymerization. Use low-temperature storage (4°C) and inert atmospheres (N₂/Ar) to suppress radical-initiated degradation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) be employed to trace this compound's role in Kiliani–Fischer homologation reactions?

¹³C-labeled formaldehyde and cyanide enable tracking of this compound’s incorporation into glycine precursors via NMR. For example, Zeng et al. (2018) used ¹³C-NMR to quantify this compound conversion into glyceronitrile and serine nitrile, confirming reaction pathways through isotopic enrichment patterns .

Q. What computational methods are suitable for modeling this compound's gas-phase reactions under interstellar conditions?

Density-functional theory (DFT) with exact-exchange terms (e.g., B3LYP functional) predicts reaction energetics, while quantum chemical cluster simulations model ice-surface reactions involving C⁺ ions and methanol. These methods align with spectral predictions for this compound formation in molecular clouds .

Q. How do experimental simulations of interstellar ice chemistry validate this compound's formation pathways?

Laboratory simulations using ultrahigh-vacuum chambers replicate icy grain conditions (10–20 K), where UV irradiation of HCN and H₂CO mixtures produces this compound. Detection via millimeter-wave spectroscopy (e.g., ALMA) matches simulated rotational transitions (e.g., 216.9 GHz line) .

Q. How can contradictions in theoretical vs. observed this compound abundances in molecular clouds be addressed methodologically?

Discrepancies arise from incomplete reaction networks in models. Incorporate gas-grain interaction dynamics and cosmic ray ionization rates into astrochemical models (e.g., UCLCHEM). Observational validation using high-sensitivity telescopes (e.g., ALMA) with multi-line spectral averaging reduces noise in low-abundance detections .

Q. What analytical techniques are effective in detecting this compound in astrochemical environments, and how are spectral contradictions resolved?

Atacama Large Millimeter Array (ALMA) detects this compound via 35 unambiguous rotational transitions (e.g., J=12–11). Spectral line stacking and non-LTE radiative transfer models resolve overlapping signals from co-existing cold (24 K) and warm (158 K) components in protostellar envelopes .

Q. What experimental approaches are used to study this compound’s transformation into nucleobases like adenine?

Hydrolysis of this compound-derived aminoacetonitrile under prebiotic conditions (pH 9–10, 80°C) yields glycine, a precursor to purines. Photochemical experiments with UV light and ammonia simulate interstellar conditions, producing adenine via formamidine intermediates, confirmed via HPLC and LC-MS .

Propiedades

IUPAC Name |

2-hydroxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NO/c3-1-2-4/h4H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYRAPJYLUPLCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NO, Array | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | glycolonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glycolonitrile | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025417 | |

| Record name | Hydroxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Formaldehyde cyanohydrin is an odorless colorless oil with a sweetish taste. Used in the manufacture of intermediates in pharmaceutical production, as a component of synthetic resins, as a chemical intermediate for organic compounds, and as a solvent. (EPA, 1998), Liquid, Colorless, odorless, oily liquid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS OILY LIQUID., Colorless, odorless, oily liquid. [Note: Forms cyanide in the body.] | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Acetonitrile, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Glycolonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Glycolonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0304.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

361 °F at 760 mmHg with slight decomposition (EPA, 1998), 183 °C (slight decomp), 183 °C, 361 °F (Decomposes) | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10 | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10 | |

| Record name | GLYCOLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10 | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10 | |

| Record name | Glycolonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0304.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

greater than 200 °F (NTP, 1992), Flash point > 200 °F | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Glycolonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in water, ethanol, and ethyl ether; insoluble in benzene., Soluble in water, ethanol, and diethyl ether but insoluble in chloroform and benzene., Solubility in water: good, Soluble | |

| Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA11 646 | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA11 646 | |

| Record name | GLYCOLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA11 646 | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA11 646 | |

| Record name | Glycolonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0304.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1 at 66 °F (NIOSH, 2023) - Denser than water; will sink, 1.10, Relative density (water = 1): 1.1, (66 °F): 1.10 | |

| Details | International Labour Office. Encyclopedia of Occupational Health and Safety. Vols. I&II. Geneva, Switzerland: International Labour Office, 1983., p. 1446 | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | International Labour Office. Encyclopedia of Occupational Health and Safety. Vols. I&II. Geneva, Switzerland: International Labour Office, 1983., p. 1446 | |

| Record name | GLYCOLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | International Labour Office. Encyclopedia of Occupational Health and Safety. Vols. I&II. Geneva, Switzerland: International Labour Office, 1983., p. 1446 | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | International Labour Office. Encyclopedia of Occupational Health and Safety. Vols. I&II. Geneva, Switzerland: International Labour Office, 1983., p. 1446 | |

| Record name | Glycolonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0304.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.96 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.96 (AIR= 1), Relative vapor density (air = 1): 2.0 | |

| Details | Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150 | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150 | |

| Record name | GLYCOLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150 | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 145.4 °F (EPA, 1998), 0.2 [mmHg], 1 MM HG @ 63 °C, Vapor pressure, Pa at 63 °C: 100, (145 °F): 1 mmHg | |

| Details | Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150 | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150 | |

| Record name | Glycolonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150 | |

| Record name | GLYCOLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150 | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150 | |

| Record name | Glycolonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0304.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS, WATER-WHITE, OILY LIQUID | |

CAS No. |

107-16-4 | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxyacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycolonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCOLONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycollonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZCI474BE63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCOLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetonitrile, hydroxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AM55730.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

Less than -98 °F (EPA, 1998), less than -72 °C, -72 °C, <-98 °F | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10 | |

| Record name | FORMALDEHYDE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5008 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10 | |

| Record name | GLYCOLONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2123 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10 | |

| Record name | GLYCOLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1427 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10 | |

| Record name | Glycolonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0304.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.